molecular formula C29H26N2O3 B5196275 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B5196275
M. Wt: 450.5 g/mol
InChI Key: CPMJLCLHUKZVRN-UHFFFAOYSA-N
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Description

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperazine ring substituted with a biphenyl-4-ylcarbonyl group and a naphthalen-2-yloxy group, making it a molecule of interest in medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a biphenyl-4-ylcarbonyl group through a nucleophilic substitution reaction.

    Etherification: The naphthalen-2-yloxy group is introduced via an etherification reaction, where the hydroxyl group of naphthalene reacts with an appropriate leaving group on the piperazine derivative.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the naphthalen-2-yloxy group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes in the body.

    Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The biphenyl-4-ylcarbonyl group and the naphthalen-2-yloxy group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone include:

    1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-phenylethanone: This compound has a phenyl group instead of the naphthalen-2-yloxy group, which may alter its chemical and biological properties.

    1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone: The presence of a methyl group on the phenoxy ring can influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-[4-(4-phenylbenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O3/c32-28(21-34-27-15-14-23-8-4-5-9-26(23)20-27)30-16-18-31(19-17-30)29(33)25-12-10-24(11-13-25)22-6-2-1-3-7-22/h1-15,20H,16-19,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMJLCLHUKZVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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